molecular formula C12H16O2S B13568394 1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one

1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one

Cat. No.: B13568394
M. Wt: 224.32 g/mol
InChI Key: FGOJMRPRWHMTKX-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one is a sulfur-containing ketone derivative characterized by a (4-methoxyphenyl)thio group attached to a 3-methylbutan-2-one backbone. The presence of the thioether group (S–C linkage) distinguishes it from oxygen-containing analogs like 1-(4-methoxyphenyl)-3-methylbutan-2-one (CAS 61173-96-4), which lacks the sulfur atom . The molecular formula of the target compound is inferred as C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol (calculated).

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C12H16O2S/c1-9(2)12(13)8-15-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

FGOJMRPRWHMTKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 4-methoxythiophenol with 3-methyl-2-butanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-methylbutan-2-one

Molecular Formula : C₁₂H₁₆O₂
Key Features :

  • Lacks the thioether group, featuring a methoxyphenyl group directly attached to the ketone backbone.
  • Exhibits a molecular weight of 192.25 g/mol and is commercially available for research purposes .

Comparison :

  • The absence of sulfur in this analog likely results in higher polarity and aqueous solubility compared to the thioether derivative.

Ethanone, 1-(4-Methoxyphenyl)-2-[(3-Methoxyphenyl)thio]- (CAS 63675-73-0)

Molecular Formula : C₁₆H₁₆O₃S
Key Features :

  • Contains a thioether bridge between two methoxyphenyl groups attached to an ethanone core.
  • Structural similarity to the target compound but with an additional methoxyphenyl substituent .

Comparison :

  • The dual methoxyphenyl-thioether structure may enhance aromatic stacking interactions, influencing binding affinity in biological systems.
  • The extended aromatic system could reduce solubility compared to the target compound.

1-(1-((4-Methoxyphenyl)thio)-3-(Phenylsulfonyl)propyl)pyrrolidin-2-one (Compound 3’ba, )

Molecular Formula: C₂₀H₂₁NO₄S₂ Key Features:

  • Synthesized via copper-catalyzed hydrothiolation, demonstrating the utility of transition-metal catalysis in introducing thioether groups.
  • Combines a (4-methoxyphenyl)thio group with a sulfonyl moiety .

Comparison :

  • The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

3-Methyl-1-(4-(methylthio)phenyl)butan-1-amine Hydrochloride

Molecular Formula : C₁₂H₁₈ClNS
Key Features :

  • Features a methylthio (-SMe) group on the phenyl ring, with an amine functional group.
  • Available from multiple suppliers, indicating industrial relevance .

Comparison :

  • The methylthio group may confer lipophilicity, enhancing membrane permeability compared to the target compound’s methoxyphenyl-thioether group.
  • The amine hydrochloride salt form improves solubility in polar solvents.

Biological Activity

1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a thioether group and a ketone. Its molecular formula is C12H16OSC_{12}H_{16}OS, with a molecular weight of approximately 220.32 g/mol. This compound exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural features of this compound include:

  • A 4-methoxyphenyl group, which may enhance lipophilicity and influence biological interactions.
  • A thioether linkage, which can affect the compound's reactivity and biological profile.
  • A ketone functional group that may participate in various chemical reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HL-60 (leukemia) .

Case Study: In Vitro Cytotoxicity
A study evaluating the cytotoxic effects of related compounds found that certain derivatives exhibited IC50 values ranging from 10 to 20 µM against MCF-7 cells. This suggests that modifications in the molecular structure can lead to enhanced anticancer activity.

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHL-6012
This compoundMCF-7TBD

The proposed mechanism of action for compounds with similar structures includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The presence of the methoxy group is thought to enhance interactions with cellular targets, potentially leading to increased efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thioether-containing compounds. Variations in substituents on the phenyl ring, such as introducing electron-donating or electron-withdrawing groups, can significantly alter their pharmacological properties.

Key Findings:

  • Methoxy Substitution : The methoxy group increases lipophilicity, enhancing membrane permeability.
  • Thioether Group : The sulfur atom may facilitate interactions with biological macromolecules, influencing binding affinity and selectivity .

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